molecular formula C10H14N2O2 B12869850 N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide

Cat. No.: B12869850
M. Wt: 194.23 g/mol
InChI Key: RVXGMWXGCYCNDD-UHFFFAOYSA-N
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Description

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . This method is efficient and can be performed under microwave-assisted conditions, which significantly reduces reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to a wide variety of products depending on the substituents introduced.

Scientific Research Applications

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)butanamide

InChI

InChI=1S/C10H14N2O2/c1-2-4-9(13)11-10-7-5-3-6-8(7)12-14-10/h2-6H2,1H3,(H,11,13)

InChI Key

RVXGMWXGCYCNDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2CCCC2=NO1

Origin of Product

United States

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